Product packaging for 3-amino-2-methyl-N-phenylbenzamide(Cat. No.:CAS No. 926248-76-2)

3-amino-2-methyl-N-phenylbenzamide

Cat. No.: B2804275
CAS No.: 926248-76-2
M. Wt: 226.279
InChI Key: FNQCVQGZMCIKOL-UHFFFAOYSA-N
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Description

3-amino-2-methyl-N-phenylbenzamide (CAS 926248-76-2) is a chemical compound with the molecular formula C14H14N2O and a molecular weight of 226.27 g/mol . It belongs to the class of N-phenylbenzamide derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. The N-phenylbenzamide core is associated with various pharmacological activities. Research into similar analogs has demonstrated promising antiviral activity , particularly against Enterovirus 71 (EV71), a significant cause of hand-foot-mouth disease, with some derivatives exhibiting activity in the low micromolar range . Furthermore, structurally related aminobenzamide compounds have been investigated for their anticonvulsant properties, showing efficacy in experimental models . Recent studies also highlight the incorporation of the N-phenylbenzamide motif in the design of novel molecules with anticancer activity , where such derivatives have shown potential as inhibitors of proteins like ABL1 kinase . Researchers utilize this compound strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures, including the use of personal protective equipment, should be followed to ensure safety in the laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O B2804275 3-amino-2-methyl-N-phenylbenzamide CAS No. 926248-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQCVQGZMCIKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Spectroscopic Analysis for 3 Amino 2 Methyl N Phenylbenzamide and Its Analogues

Synthetic Pathways for N-Phenylbenzamide Core Structure Derivatization

The formation of the amide bond is a cornerstone of organic synthesis, and several strategies have been developed to construct the N-phenylbenzamide scaffold. These methods range from classical coupling reactions to more complex multicomponent strategies.

The most common approach to forming amide bonds is the condensation reaction between a carboxylic acid and an amine, facilitated by a coupling reagent. hepatochem.com Carbodiimides, such as N,N′-diisopropylcarbodiimide (DIC) and dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used to activate the carboxylic acid. hepatochem.comgoogle.com This activation creates a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

To enhance the efficiency of these reactions and minimize side reactions, additives like N-hydroxybenzotriazole (HOBt) are often incorporated. nih.govluxembourg-bio.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, yet highly reactive towards the amine. luxembourg-bio.com This two-step, one-pot process is a widely adopted method for peptide synthesis and can be applied to the synthesis of N-phenylbenzamide derivatives. hepatochem.com For instance, 3-amino-4-methoxybenzoic acid has been condensed with various amines using DIC as the coupling reagent and HOBt as the activating agent to yield N-phenylbenzamide intermediates. nih.gov

Kinetic studies on amide formation using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) and HOBt have shown that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.comnih.gov The subsequent reaction with HOBt and the final aminolysis are part of the product-determining catalytic cycle. nih.gov

Table 1: Common Coupling Reagents and Additives in Amidation
Reagent/AdditiveAbbreviationRoleReference
N,N′-DiisopropylcarbodiimideDICCoupling Reagent (Carbodiimide) nih.gov
N,N'-DicyclohexylcarbodiimideDCCCoupling Reagent (Carbodiimide) hepatochem.com
1-ethyl-3-(3-dimethylaminopropyl) carbodiimideEDCICoupling Reagent (Carbodiimide) luxembourg-bio.comnih.gov
N-HydroxybenzotriazoleHOBtAdditive (Reduces side reactions) nih.govluxembourg-bio.com

An alternative route for synthesizing N-phenylbenzamides involves nucleophilic substitution reactions where the amine source is not a simple aniline (B41778). A notable example is the use of 1,3-diphenylthiourea as a reagent for the direct conversion of substituted benzoyl chlorides to N-phenylbenzamides. unair.ac.idunej.ac.idresearchgate.net This reaction is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as tetrahydrofuran (B95107) (THF). unair.ac.idresearchgate.net

The proposed mechanism for this transformation involves an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idunej.ac.id This method is advantageous as 1,3-diphenylthiourea is an inexpensive commodity chemical, and the reaction provides the desired N-phenylbenzamide product in high purity and excellent yield as the sole isolated product. unair.ac.idresearchgate.net

Reductive amination provides a powerful one-pot method for synthesizing amines, which can serve as precursors for N-phenylbenzamide synthesis. frontiersin.org This strategy involves the reduction of a nitro compound to an amine, which then reacts with a carbonyl compound in the same pot to form an imine that is subsequently reduced to the final amine. frontiersin.orgnih.gov More directly, for the synthesis of amino-N-phenylbenzamides, a nitro-substituted N-phenylbenzamide can be synthesized first, followed by the reduction of the nitro group.

A common method for this reduction is catalytic hydrogenation. For example, 4-nitro-N-(2,6-dimethylphenyl) benzamide (B126) can be reduced to 4-amino-N-(2,6-dimethylphenyl) benzamide using 5% palladium on carbon as a catalyst under low-pressure hydrogenation. google.com Similarly, the synthesis of various 4-amino-N-phenylbenzamide analogues has been achieved by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides to form a dinitro intermediate, followed by catalytic hydrogenation to reduce both nitro groups. nih.gov For compounds containing sensitive groups like chlorine, reduction can be achieved using reagents like tin(II) chloride dihydrate. nih.gov This approach is attractive from a green chemistry perspective as it often utilizes readily available and inexpensive nitro compounds as starting materials. frontiersin.orgnih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are prized for their atom economy, convergence, and operational simplicity.

While direct MCRs for 3-amino-2-methyl-N-phenylbenzamide are not extensively documented, related heterocyclic structures like quinazolin-4(3H)-ones are frequently synthesized via MCRs, often starting from 2-aminobenzamides (anthranilamides). mdpi.com For example, a palladium-catalyzed three-component reaction of 2-aminobenzamide, an aryl halide, and carbon monoxide can produce N-(2-carbamoylphenyl)benzamide, which then undergoes intramolecular condensation to form the quinazolinone. mdpi.com

The Ugi four-component condensation is another versatile MCR that produces α-acylaminoamides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org By strategically choosing the components, this reaction could be adapted to generate complex N-phenylbenzamide derivatives. Innovations in the Ugi reaction, such as the in situ reduction of nitrobenzene (B124822) derivatives to anilines, further expand its utility for creating diverse molecular scaffolds. beilstein-journals.org

Advanced Spectroscopic and Diffraction-Based Structural Characterization

The unambiguous determination of the molecular structure of newly synthesized compounds is critical. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable tools for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of N-phenylbenzamide and its analogues. rsc.orgrsc.org

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical N-phenylbenzamide structure, the amide proton (N-H) usually appears as a broad singlet in the downfield region, often above 10 ppm in DMSO-d₆. rsc.org The aromatic protons on the two phenyl rings appear in the range of approximately 7.0 to 8.0 ppm. The specific chemical shifts and splitting patterns (coupling) depend on the substitution pattern on the rings. For instance, in unsubstituted N-phenylbenzamide, the protons ortho to the carbonyl group typically resonate further downfield (around 7.9 ppm) compared to the other aromatic protons. rsc.org The presence of amino and methyl groups on the benzoyl ring of this compound would introduce characteristic signals and influence the shifts of adjacent aromatic protons. A reference ¹H NMR spectrum for the related intermediate 2-Amino-N-phenylbenzamide is available in the literature. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide group is particularly characteristic, appearing significantly downfield, typically in the range of 165-167 ppm. rsc.orgrsc.org The aromatic carbons resonate in the region of approximately 120-140 ppm. The carbon atom attached to the nitrogen (ipso-carbon of the N-phenyl ring) and the carbon atom attached to the carbonyl group (ipso-carbon of the benzoyl ring) can be identified based on their chemical shifts and substitution. For example, in N-phenylbenzamide, the ipso-carbons of the phenyl rings appear at approximately 139.6 ppm and 135.5 ppm in DMSO-d₆. rsc.org

Table 2: Selected ¹H and ¹³C NMR Data for N-Phenylbenzamide Analogues
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
N-phenylbenzamideDMSO-d₆10.25 (s, 1H, NH), 7.97-7.95 (m, 2H), 7.67 (d, 2H), 7.62-7.52 (m, 3H), 7.38-7.34 (t, 2H), 7.13-7.09 (t, 1H)166.02 (C=O), 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 rsc.org
4-methyl-N-phenylbenzamideCDCl₃8.02 (s, 1H, NH), 7.78 (d, 2H), 7.67 (d, 2H), 7.36 (t, 2H), 7.27 (d, 2H), 7.17-7.14 (t, 1H), 2.43 (s, 3H, CH₃)165.91 (C=O), 142.41, 138.18, 132.18, 129.48, 129.13, 127.17, 124.5, 120.35, 21.59 (CH₃) rsc.org
4-chloro-N-phenylbenzamideCDCl₃7.84 (s, 1H, NH), 7.79 (d, 2H), 7.62 (d, 2H), 7.48 (d, 2H), 7.39 (t, 2H), 7.17 (t, 1H)164.8 (C=O), 138.2, 137.6, 133.3, 129.2, 129.1, 128.5, 124.8, 120.2 rsc.org
3-methoxy-N-phenylbenzamideCDCl₃7.87 (s, 1H, NH), 7.69 (d, 2H), 7.47-7.45 (m, 1H), 7.43-7.37 (m, 4H), 7.21-7.16 (m, 1H), 7.12-7.08 (m, 1H), 3.88 (s, 3H, OCH₃)165.56 (C=O), 160.01, 137.90, 136.51, 129.79, 129.13, 124.60, 120.16, 118.66, 118.05, 112.50, 55.51 (OCH₃) rsc.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for the identification of functional groups within a molecule. The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key functional groups in this compound and their expected FT-IR absorption regions include:

N-H Stretching: The primary amine (-NH2) group will typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The secondary amide (N-H) group will display a single, sharp absorption band around 3300 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band is anticipated in the range of 1680-1630 cm⁻¹, characteristic of the carbonyl group in a secondary amide.

N-H Bending (Amide II band): This band, arising from the N-H bending and C-N stretching vibrations, is expected to appear between 1570-1515 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds are likely to be observed in the 1400-1200 cm⁻¹ region.

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the carbon-carbon stretching within the aromatic rings.

For comparison, the FT-IR spectrum of a related compound, 3-amino-N-(2,6-dimethyl phenyl) benzamide, shows characteristic wave numbers at 1665 cm⁻¹ and 1620 cm⁻¹, which can be attributed to the amide I and aromatic C=C stretching vibrations, respectively.

Interactive Data Table: Expected FT-IR Peaks for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Description
Primary Amine (-NH₂)3500-3300Asymmetric and Symmetric N-H Stretching
Secondary Amide (-NH)~3300N-H Stretching
Carbonyl (C=O)1680-1630Amide I Band
Amide N-H Bend1570-1515Amide II Band
Aromatic C=C1600-1450C=C Stretching
C-N Stretch1400-1200C-N Stretching
Aromatic C-H>3000C-H Stretching

X-ray Single Crystal Diffraction for Solid-State Molecular and Supramolecular Structure Determination

X-ray single crystal diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound is not available, analysis of its analogues, 3-Methyl-N-phenylbenzamide and 4-Chloro-N-phenylbenzamide, provides significant insights into the likely molecular conformation and intermolecular interactions.

In the case of 3-Methyl-N-phenylbenzamide, the asymmetric unit contains two independent molecules. nih.gov The conformation of the N-H and C=O bonds in the amide group are anti to each other. nih.gov The molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov

The crystal structure of 4-Chloro-N-phenylbenzamide also features N—H⋯O hydrogen bonds, which link the molecules into chains. researchgate.net The dihedral angle between the two benzene (B151609) rings in this compound is 59.6 (1)°. researchgate.net

Based on these analogues, it can be inferred that the crystal structure of this compound would likely be stabilized by intermolecular N—H⋯O hydrogen bonds involving the amide groups. The presence of the additional amino group would also introduce the possibility of further hydrogen bonding interactions, potentially leading to a more complex supramolecular assembly.

Interactive Data Table: Crystallographic Data for 3-Methyl-N-phenylbenzamide
ParameterValue
Chemical FormulaC₁₄H₁₃NO
Molecular Weight211.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.947 (2)
b (Å)15.531 (1)
c (Å)8.623 (1)
β (°)93.35 (1)
Volume (ų)2265.7 (4)
Z8

Data sourced from a study on the crystal structure of 3-Methyl-N-phenylbenzamide. nih.gov

Interactive Data Table: Crystallographic Data for 4-Chloro-N-phenylbenzamide
ParameterValue
Chemical FormulaC₁₃H₁₀ClNO
Molecular Weight231.67
Crystal SystemTriclinic
Space GroupP1
a (Å)5.3934 (3)
b (Å)7.7679 (5)
c (Å)13.5658 (9)
α (°)86.195 (5)
β (°)81.339 (5)
γ (°)74.499 (5)
Volume (ų)540.35 (6)
Z2

Data sourced from a study on the crystal structure of 4-Chloro-N-phenylbenzamide. researchgate.net

Structure Activity Relationship Sar Studies of 3 Amino 2 Methyl N Phenylbenzamide Derivatives

Influence of Amino Group Position and Substitution on Benzamide (B126) Ring

The position of the amino group on the benzamide ring is a critical determinant of biological activity. SAR studies on related aminobenzanilides for anticonvulsant properties have shown that the potency is significantly influenced by the location of this group, with the activity ranking being para > meta > ortho. ucl.ac.be This suggests that the amino group is a key feature for molecular recognition by the biological target. ucl.ac.be

For instance, in the context of dopamine (B1211576) receptor ligands, polar substituents at the para (4-) and meta (5-) positions of the benzamide ring play a crucial role in the structure-activity relationship, enhancing binding affinity for the D4 receptor subtype. nih.gov Specifically, a primary amine at the 4-position contributes to this enhanced affinity. nih.gov While the parent compound of this article is a 3-amino derivative, these findings underscore the sensitivity of the benzamide scaffold to the placement of polar groups.

Furthermore, substitution on the benzamide ring, such as the introduction of a methoxy (B1213986) group, has been explored. In a series of N-phenylbenzamide derivatives developed as enterovirus 71 (EV 71) inhibitors, a 3-amino-4-methoxybenzoic acid scaffold was used as a starting point, highlighting the importance of substitutions on the benzamide ring in conjunction with the amino group for achieving desired biological activity. nih.govmdpi.com

Impact of Methyl and Other Alkyl Substituents on the N-Phenyl Moiety

Substituents on the N-phenyl moiety significantly modulate the pharmacological profile of benzamide derivatives. In the development of anticonvulsant agents based on the 4-amino-N-phenylbenzamide framework, the addition of a methyl group to the N-phenyl ring was found to substantially increase activity in the maximal electroshock (MES) test. ucl.ac.be The introduction of a second ortho-methyl group, resulting in a 2,6-dimethylphenyl moiety, further potentiated this activity, leading to the highly effective compound ameltolide. ucl.ac.be

Conversely, in other contexts, larger substituents can be detrimental. For inhibitors of the Venezuelan Equine Encephalitis Virus (VEEV), introducing a larger N-isopropyl substituent on a related scaffold adversely affected potency, suggesting spatial constraints within the binding site. acs.org The loss of potency observed with an N-phenyl analog also supported this steric argument. acs.org This indicates that the size and position of alkyl groups on the N-phenyl ring must be carefully optimized to fit the specific topology of the target protein.

The following table summarizes the effect of N-phenyl substitution on the anticonvulsant activity of 4-aminobenzanilides, which provides a valuable model for understanding the potential impact of similar substitutions on 3-amino-2-methyl-N-phenylbenzamide.

Compound/SubstituentN-Phenyl SubstituentAnticonvulsant Activity (MES Test)
4-amino-N-phenylbenzamideUnsubstitutedBaseline Activity
AnalogMethyl on N-phenylStrongly Increased Activity
Ameltolide2,6-dimethyl on N-phenylFurther Reinforced Activity

This table is illustrative of SAR principles derived from closely related 4-aminobenzanilides. ucl.ac.be

Effects of Halogenation and Other Substituents on Biological Activity

Halogenation of the N-phenylbenzamide scaffold is a common strategy to modulate biological activity, often enhancing potency and influencing pharmacokinetic properties.

In the pursuit of novel inhibitors for enterovirus 71, a series of 3-amino-4-methoxy-N-phenylbenzamide derivatives were synthesized. Among these, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a promising lead, exhibiting activity against multiple EV 71 strains at low micromolar concentrations. nih.govmdpi.com This highlights the positive contribution of a halogen, specifically bromine, at the para-position of the N-phenyl ring to its antiviral efficacy.

Similarly, studies on 2-amino-N-phenylbenzamides for antimycobacterial activity revealed that introducing a chloro substituent at the 5-position of the benzamide ring improved activity against Mycobacterium tuberculosis and atypical mycobacteria. researchgate.net The most active derivative in that series was 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide. researchgate.net

Research into schistosomicidal agents based on an N-phenylbenzamide scaffold also demonstrated the impact of electron-withdrawing groups. Further exploration of potent electron-withdrawing groups like NO₂ or CF₃SO₂ on the scaffold was suggested to potentially enhance activity. nih.gov

The following table presents data for selected halogenated N-phenylbenzamide derivatives against EV 71.

Compound IDN-Phenyl SubstituentIC₅₀ (µM) against EV 71 (SZ-98 strain)Selectivity Index (SI)
1c 4-chlorophenyl>100-
1e 4-bromophenyl5.7 ± 0.8109

Data extracted from studies on 3-amino-4-methoxy-N-phenylbenzamide derivatives. nih.govmdpi.com

Conformational Analysis and its Correlation with Pharmacological Outcomes

The three-dimensional structure of this compound derivatives, including the relative orientation of their constituent parts, is intrinsically linked to their interaction with biological targets and, consequently, their pharmacological effects.

The amide bond (-CO-NH-) connecting the two aromatic rings can exist in either a cis or trans conformation. For many related benzanilides, the trans isomer is considered more stable, partly due to the potential for intramolecular hydrogen bonding between an ortho hydrogen of the phenyl ring and the amide oxygen. teras.ng However, the energy difference between the two conformers can be small.

Molecular modeling studies on ameltolide, a structurally related anticonvulsant, revealed that while X-ray crystallography showed it in the trans configuration, the energy difference between the cis and trans forms is minimal, on the order of 3 kcal/mol. ucl.ac.be This low energy barrier suggests that the molecule is flexible and could conceivably bind to its biological target, the voltage-dependent sodium channel, in the less stable cis conformation. This is significant because other classic antiepileptic drugs with a similar pharmacological profile possess a CO-NH moiety in a cis configuration, pointing to a common structural requirement for activity. ucl.ac.be

The specific values of these dihedral angles dictate the spatial orientation of the substituents on both rings, which in turn affects how the molecule fits into a receptor's binding pocket. For example, the anticonvulsant activity of N-phenylbenzamide itself is relatively low, a fact that has been attributed to its non-planar conformation. teras.ng The orientation of the rings can influence hydrophobic contacts and other non-covalent interactions that are essential for high-affinity binding.

Identification of Pharmacophoric Features for Specific Target Interactions

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. For N-phenylbenzamide derivatives, several key pharmacophoric elements have been identified for different activities.

Hydrogen Bonding: The benzamide moiety is a critical hydrogen bond donor (N-H) and acceptor (C=O). These interactions are fundamental for anchoring the ligand within the binding site of target proteins, such as kinases and receptors.

Hydrophobic/Aromatic Interactions: The two phenyl rings serve as hydrophobic regions that can engage in van der Waals or π-π stacking interactions with nonpolar and aromatic residues in the target's binding pocket. The N-phenylbenzamide linker itself has been successfully utilized as a core scaffold in designing protein kinase inhibitors. scirp.org

Substituent-Directed Interactions: Specific substituents provide additional interaction points. An amino group on the benzamide ring acts as a strong hydrogen bond donor. ucl.ac.be Polar, hydrogen-bond-accepting groups at the meta-position of the benzamide ring have been identified as key for D4 receptor selectivity. nih.gov

DNA Minor Groove Binding: In the context of antiparasitic activity, certain N-phenylbenzamide derivatives function as DNA minor groove binders, particularly in AT-rich regions of kinetoplast DNA, leading to the disruption of DNA function and parasite death. acs.org

A general pharmacophore model for N-phenylbenzamide derivatives often includes one or two aromatic rings for hydrophobic interactions, a central hydrogen-bond donor/acceptor unit (the amide), and specifically placed functional groups (like the amino group) that serve as directional interaction points.

Computational Chemistry and Molecular Modeling Applications in Investigating 3 Amino 2 Methyl N Phenylbenzamide

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been employed to investigate the interaction of N-phenylbenzamide derivatives with various protein targets. These studies help in understanding how 3-amino-2-methyl-N-phenylbenzamide might bind to a receptor and its potential inhibitory activity. For instance, in studies of related N-phenylbenzamide compounds as potential protein kinase inhibitors, docking simulations were used to evaluate their binding affinities against a panel of kinase receptors. scirp.org The docking scores, which estimate the binding affinity, are crucial in identifying promising lead compounds. scirp.orgsemanticscholar.org The process typically involves generating multiple conformations of the ligand and fitting them into the receptor's binding pocket. The conformation with the most favorable binding energy is then selected for further analysis. researchgate.net

The stability of a ligand-receptor complex is governed by various intermolecular interactions. Molecular docking can identify these crucial interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues of a target protein. For example, the amide group in N-phenylbenzamide derivatives is often involved in forming essential hydrogen bonds with the receptor. scirp.org The phenyl rings can participate in hydrophobic and π-π stacking interactions, further stabilizing the complex. dovepress.com In a study of N-phenylbenzamide derivatives targeting ABL1 kinase, docking revealed key hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. nih.gov The amino and methyl groups on the benzamide (B126) ring of this compound would also be expected to influence its interaction profile.

Interaction TypePotential Interacting Groups on this compound
Hydrogen BondingAmino group (-NH2), Amide group (-CONH-)
Hydrophobic ContactsPhenyl rings, Methyl group (-CH3)
π-π StackingPhenyl rings

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into its stability and conformational changes.

Following molecular docking, MD simulations are often performed to assess the stability of the predicted protein-ligand complex. These simulations model the movement of atoms and molecules over a specific period, providing a dynamic picture of the interactions. scirp.org By analyzing the root-mean-square deviation (RMSD) of the complex over the simulation time, researchers can determine its stability. A stable RMSD suggests that the ligand remains bound in the active site. mdpi.com MD simulations on N-phenylbenzamide derivatives have shown that active compounds form stable complexes with their target proteins, such as ABL1 kinase. nih.gov These simulations can also reveal conformational changes in the protein or ligand upon binding, which can be crucial for understanding the mechanism of action. sci-hub.se

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules.

Quantum chemical calculations provide insights into the electronic structure of this compound. These calculations can determine the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO, and the gap between them, are important for predicting a molecule's reactivity. For N-phenylbenzamide derivatives, the HOMO is often centered on the aminophenyl fragment, indicating this region is prone to electrophilic attack. semanticscholar.org The LUMO, on the other hand, is typically dominated by the aromatic ring. The presence of the electron-donating amino group and the methyl group on the benzamide ring of this compound would influence the energies and distribution of these frontier orbitals.

Molecular OrbitalPredicted Localization on this compound
HOMOLikely centered on the amino-substituted phenyl ring
LUMOLikely distributed over the benzamide and N-phenyl rings

In Silico Screening and Rational Design of Novel Analogues

The N-phenylbenzamide scaffold is a crucial component in the development of various therapeutic agents, including protein kinase inhibitors. scirp.org Computational methods such as pharmacophore modeling, molecular docking, and virtual screening are instrumental in the rational design of new derivatives. scirp.orgscirp.org

In silico studies on N-phenylbenzamide derivatives have demonstrated that these compounds can be designed to target specific biological entities, such as protein kinases, by mimicking the binding modes of known inhibitors. scirp.orgscirp.org The design process often involves creating a virtual library of analogues and evaluating their potential efficacy through computational simulations. scirp.org For instance, a study on N-phenylbenzamide derivatives as potential protein kinase inhibitors involved the design of 25 new structures, which were then evaluated against 102 different protein kinases using molecular docking and molecular dynamics. scirp.orgscirp.org

The rational design of analogues of this compound would follow a similar path. Starting with the core structure of this compound, medicinal chemists can introduce various functional groups at different positions on the phenyl rings. These modifications can be guided by computational screening to predict their impact on properties like binding affinity and selectivity. rsc.org For example, the addition of electron-donating groups, such as methoxy (B1213986) groups, to the aniline (B41778) moiety of N-phenylbenzamide derivatives has been shown to enhance certain electronic properties. rsc.orgyale.edu

A hypothetical in silico screening of this compound analogues could involve the following steps:

Library Generation: Creation of a virtual library of derivatives with diverse substituents.

Molecular Docking: Docking of these analogues into the active site of a target protein to predict binding conformations and affinities.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out candidates with unfavorable pharmacokinetic profiles. researchgate.net

The following table illustrates a potential set of analogues of this compound that could be evaluated through such a screening process.

Compound ID Substitution on Amino-Phenyl Ring Substitution on N-Phenyl Ring Predicted Property of Interest
Parent 3-amino, 2-methylUnsubstitutedBaseline
Analogue 1 3-amino, 2-methyl, 5-fluoroUnsubstitutedIncreased binding affinity
Analogue 2 3-amino, 2-methyl4-chloroAltered selectivity
Analogue 3 3-amino, 2-methyl3,4-dimethoxyImproved solubility
Analogue 4 3-acetamido, 2-methylUnsubstitutedProdrug potential

This structured approach, guided by computational predictions, allows for the focused synthesis and experimental testing of the most promising candidates, thereby accelerating the drug discovery process.

Computational Fluid Dynamics (CFD) for Reaction Optimization (for synthesis-related aspects)

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow, heat transfer, and chemical reactions in various reactor configurations. In the context of synthesizing this compound, CFD can be employed to optimize the reaction conditions in continuous flow microreactors, a technology gaining traction for the precise and efficient production of chemicals. researchgate.net

A study on the synthesis of the closely related isomer, N-(3-amino-4-methylphenyl)benzamide, utilized CFD to model its formation in a microreactor. researchgate.net The simulation provided valuable insights into the influence of operational parameters such as temperature and residence time on the product yield. researchgate.net The CFD model was in good agreement with experimental data, demonstrating its predictive power. researchgate.net

For the synthesis of this compound, a similar CFD approach could be implemented. The synthesis would likely involve the selective acylation of a substituted diamine with a benzoyl derivative. CFD simulations could model the complex interplay of fluid dynamics and reaction kinetics within the microreactor.

Key parameters that can be investigated and optimized using CFD include:

Reactor Geometry: The design of the microreactor channels to ensure efficient mixing and heat transfer.

Flow Rates: The inlet flow rates of the reactants to control the residence time.

Temperature Profile: The temperature distribution along the reactor to maximize the yield of the desired product while minimizing the formation of byproducts. researchgate.net

The results from CFD simulations can be used to identify the optimal operating conditions before performing extensive experimental work, saving time and resources. For example, simulations might reveal that increasing the temperature from 30°C to 70°C could significantly enhance the production rate at a specific residence time. researchgate.net

The table below summarizes the key parameters and potential outcomes of a CFD-based optimization for the synthesis of this compound.

Parameter Range of Investigation Predicted Outcome
Temperature30 - 80 °CIncreased reaction rate and potential for byproduct formation at higher temperatures
Residence Time60 - 600 sHigher conversion with longer residence time, but also potential for side reactions
Reactant Molar Ratio1:1 to 1:1.5Optimization of selectivity towards the mono-acylated product
Flow PatternLaminar vs. SegmentedEnhanced mixing and mass transfer with segmented flow

By leveraging CFD, the synthesis of this compound can be efficiently scaled up from laboratory to industrial production with a high degree of control and optimization.

Advanced Mechanistic Dissection of 3 Amino 2 Methyl N Phenylbenzamide S Biological Actions

Elucidation of Signaling Pathways Perturbed by the Compound

Currently, there are no published studies that specifically investigate the signaling pathways perturbed by 3-amino-2-methyl-N-phenylbenzamide. Research on other benzamide (B126) derivatives has indicated potential interactions with various signaling cascades, but these findings cannot be directly extrapolated to this compound without dedicated experimental validation. For instance, some benzamides are known to influence pathways involved in cell growth and inflammation. ontosight.ai However, the specific effects of the 3-amino-2-methyl substitution pattern on N-phenylbenzamide in the context of cellular signaling remain uncharacterized.

Identification and Validation of Specific Molecular Targets

The specific molecular targets of this compound have not been identified or validated in the scientific literature. While computational docking studies have been performed on similar benzamide structures to predict potential protein interactions, experimental validation is crucial and currently lacking for this specific compound.

Enzyme Active Site Binding Kinetics and Thermodynamics

There is no available data on the binding kinetics or thermodynamics of this compound with any enzyme active sites. Such studies, which would provide crucial information on the compound's potency and mechanism of interaction, have not been published. Research on other benzamides has shown that they can act as enzyme inhibitors, but the specific kinetic and thermodynamic parameters are highly dependent on the precise chemical structure. ontosight.ai

Interactions with Nucleic Acids (e.g., DNA Minor Groove Binding)

No studies have been published that describe the interactions of this compound with nucleic acids. While some N-phenylbenzamide derivatives have been investigated for their ability to bind to the DNA minor groove, particularly in the context of developing antiparasitic agents, this has not been explored for this compound. acs.orgnih.govsemanticscholar.org The potential for this compound to interact with DNA remains an open area for future research.

Cellular Uptake and Distribution Studies

Detailed studies on the cellular uptake and distribution of this compound are not available in the public domain. Understanding how this compound enters cells and where it localizes is fundamental to comprehending its biological activity. Research on other small molecules has shown that factors such as lipophilicity and the presence of specific transporters can influence cellular uptake and distribution. frontiersin.org However, without experimental data, the cellular pharmacokinetics of this compound remain unknown.

Perspectives and Future Directions in 3 Amino 2 Methyl N Phenylbenzamide Research

Optimization of Lead Compounds for Enhanced Potency and Selectivity

The journey from a hit compound to a clinical candidate is underpinned by a meticulous process of lead optimization. For derivatives of the 3-amino-2-methyl-N-phenylbenzamide scaffold, enhancing potency and selectivity is a primary objective. Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the core structure to identify key pharmacophoric features.

Research on related N-phenylbenzamide derivatives has demonstrated that substitutions on both the benzamide (B126) and the N-phenyl rings can significantly influence biological activity. For instance, in a series of N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71, the introduction of a bromine atom at the 4-position of the N-phenyl ring in a related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, resulted in potent antiviral activity with low cytotoxicity. nih.gov This highlights the potential for halogen substitution on the N-phenyl ring of this compound to enhance potency.

Furthermore, modifications to the amino and methyl groups on the benzamide ring are critical areas for optimization. The amino group, for instance, can be a site for introducing various substituents to modulate physicochemical properties and target engagement. Studies on similar scaffolds have shown that acylation or alkylation of the amino group can lead to significant changes in activity. nih.gov The methyl group at the 2-position also offers an avenue for exploration. Varying the size and electronics of this substituent could influence the compound's conformation and its interaction with biological targets.

A lead optimization campaign for this compound would systematically explore these modifications. The following table outlines a hypothetical set of initial modifications based on established medicinal chemistry principles.

Modification SiteProposed ModificationRationale
N-phenyl ring Substitution with electron-withdrawing groups (e.g., -Cl, -CF3)Enhance binding affinity through electrostatic interactions.
Substitution with electron-donating groups (e.g., -OCH3, -CH3)Modulate electronic properties and metabolic stability.
3-amino group Acylation with various acyl groupsIntroduce new interaction points and alter solubility.
Alkylation with small alkyl chainsFine-tune basicity and steric profile.
2-methyl group Replacement with larger alkyl groups (e.g., -ethyl, -isopropyl)Probe steric tolerance at the binding site.
Replacement with functionalized groups (e.g., -CH2OH)Introduce hydrogen bonding capabilities.

This systematic approach, coupled with iterative biological testing, would be instrumental in identifying derivatives with improved potency and selectivity, paving the way for more advanced preclinical studies.

Exploration of Novel Biological Targets and Therapeutic Applications

While the full biological profile of this compound is yet to be elucidated, the broader class of benzamides has demonstrated a remarkable diversity of therapeutic applications. This suggests that this compound and its analogs could be active against a range of biological targets.

Anticancer Activity: The benzamide scaffold is a well-established pharmacophore in oncology. For example, a series of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogs have been synthesized and evaluated for their anticancer activity against human colorectal carcinoma cell lines (HCT116), with some compounds showing potency greater than the standard drug 5-FU. d-nb.info This precedent suggests that derivatives of this compound could be investigated for their potential as anticancer agents. Screening against a panel of cancer cell lines would be a logical first step to identify potential antiproliferative activity.

Antimicrobial and Antiparasitic Activity: Benzamide derivatives have also shown promise in combating infectious diseases. Studies on N-phenylbenzamide derivatives have revealed their potential as agents targeting kinetoplastid parasites, the causative agents of diseases like leishmaniasis and trypanosomiasis. acs.orgresearchgate.net Specifically, bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles) with an N-phenylbenzamide core have shown micromolar to submicromolar activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. acs.orgresearchgate.net These findings strongly support the investigation of this compound and its analogs for similar antiparasitic properties. Furthermore, some benzamides have demonstrated antibacterial and antifungal activity. d-nb.info

Antiviral Activity: The antiviral potential of N-phenylbenzamide derivatives has also been explored. As mentioned, certain analogs have shown inhibitory activity against Enterovirus 71. nih.gov Another study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide revealed its potential as an anti-Hepatitis B Virus (HBV) agent, possibly by increasing intracellular levels of the antiviral protein APOBEC3G. nih.gov Given these precedents, screening this compound derivatives against a panel of viruses could uncover novel antiviral leads.

The exploration of these diverse therapeutic areas would involve a combination of high-throughput screening against relevant biological targets and phenotypic screening in disease-relevant cellular models. Identifying the specific molecular targets responsible for any observed activity would be a crucial subsequent step, likely involving techniques such as affinity chromatography, proteomics, and genetic approaches.

Development of Innovative Synthetic Methodologies for Diversified Analog Libraries

The efficient synthesis of diverse chemical libraries is a cornerstone of modern drug discovery. To fully explore the therapeutic potential of the this compound scaffold, the development of innovative and flexible synthetic methodologies is paramount.

Traditional methods for synthesizing N-phenylbenzamides often involve the coupling of a benzoic acid derivative with an aniline (B41778). nih.govnih.gov While effective, these methods can sometimes be limited in terms of substrate scope and functional group tolerance. Modern synthetic organic chemistry offers a range of powerful tools that can be applied to construct diverse libraries of this compound analogs.

Diversity-Oriented Synthesis (DOS): A DOS approach could be employed to rapidly generate a wide array of structurally diverse molecules from a common starting material. For instance, a strategy involving a regioselective C(sp2)–H hydroxylation of N-alkyl-benzanilides has been developed to create a library of ortho-hydroxylated benzanilides. rsc.org A similar strategy could be adapted to introduce diversity around the this compound core.

Combinatorial Chemistry and Parallel Synthesis: These techniques are well-suited for the rapid generation of large numbers of analogs for SAR studies. By employing solid-phase or solution-phase parallel synthesis, different building blocks can be systematically combined to create a library of compounds with variations at multiple positions of the this compound scaffold. For example, a library could be generated by reacting a common 3-amino-2-methylbenzoyl chloride intermediate with a diverse panel of substituted anilines.

Late-Stage Functionalization: The ability to modify a core scaffold in the final steps of a synthesis is highly advantageous for creating structural diversity. Techniques for late-stage C-H activation and functionalization are particularly powerful in this regard. For example, palladium-catalyzed C-H bromination of benzanilides has been demonstrated, allowing for the introduction of a handle for further diversification. mdpi.com Applying such methods to this compound would enable the rapid synthesis of analogs with novel substitution patterns.

The following table summarizes potential innovative synthetic approaches for generating diversified analog libraries of this compound.

Synthetic MethodologyApplication to this compoundPotential for Diversity
Diversity-Oriented Synthesis Multi-step sequences from a common precursor to generate skeletal diversity.High
Parallel Synthesis Coupling of a common intermediate with a library of diverse building blocks.High
Late-Stage C-H Functionalization Introduction of various functional groups at late stages of the synthesis.Moderate to High

By embracing these modern synthetic strategies, medicinal chemists can efficiently assemble comprehensive libraries of this compound analogs. The biological evaluation of these libraries will be critical in unlocking the full therapeutic potential of this promising chemical scaffold and identifying novel drug candidates for a range of diseases.

Q & A

Q. What experimental designs address poor aqueous solubility in biological assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (<1% v/v) or cyclodextrin-based solubilization.
  • Salt Formation : Screen counterions (e.g., HCl or sodium salts) to enhance solubility without altering bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.